molecular formula C14H13N7O3 B2609151 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1171138-15-0

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2609151
CAS No.: 1171138-15-0
M. Wt: 327.304
InChI Key: JKPQPRHJVDWZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H13N7O3 and its molecular weight is 327.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives, highlighting one compound's appreciable inhibition against various cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).

Biological Evaluation for Anticancer Agents

Research into 5-methyl-4-phenyl thiazole derivatives, including a related compound, demonstrated selective cytotoxicity and high apoptosis in cancer cells, suggesting their use as anticancer agents (Evren et al., 2019).

PET Imaging Ligands

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure, showed selectivity as ligands for the translocator protein (18 kDa), facilitating in vivo imaging of neuroinflammatory processes through PET imaging (Dollé et al., 2008).

Antitumor Activity and Molecular Docking

Another investigation revealed that derivatives of the chemical compound demonstrated outstanding in vitro antitumor activity against specific cell lines, supported by molecular docking analysis to understand the interaction mechanisms (Fahim et al., 2019).

Antimicrobial and Cytotoxic Activity

Derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, including similar compounds, have been synthesized and evaluated for their antimicrobial and cytotoxic properties, demonstrating potential as therapeutic agents (Noolvi et al., 2014).

Antifolate and Antitumor Activity

Research on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines related to the compound showed significant antifolate and antitumor activity, providing insights into the design of more effective cancer therapies (Gangjee et al., 2000).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives, including compounds of similar structure, explored their use in forming coordination complexes and evaluating their antioxidant activities, suggesting applications in medicinal chemistry (Chkirate et al., 2019).

Properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3/c1-8-11(13(23)18-14(24)16-8)6-12(22)17-9-2-4-10(5-3-9)21-7-15-19-20-21/h2-5,7H,6H2,1H3,(H,17,22)(H2,16,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQPRHJVDWZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.